molecular formula C18H30N2O B5037493 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-N,N-diethyl-3-piperidinecarboxamide

1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-N,N-diethyl-3-piperidinecarboxamide

Cat. No. B5037493
M. Wt: 290.4 g/mol
InChI Key: YHBNGABQSWHMIT-UHFFFAOYSA-N
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Description

1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-N,N-diethyl-3-piperidinecarboxamide, also known as AH-7921, is a synthetic opioid analgesic drug. It was first synthesized in the 1970s by Allen and Hanburys, a subsidiary of GlaxoSmithKline. AH-7921 has been found to be a potent and selective μ-opioid receptor agonist, with a higher affinity for the receptor than morphine.

Mechanism of Action

1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-N,N-diethyl-3-piperidinecarboxamide binds to the μ-opioid receptor in the brain and spinal cord, producing analgesia and euphoria. It also activates the reward pathway in the brain, leading to the potential for abuse and addiction.
Biochemical and Physiological Effects
1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-N,N-diethyl-3-piperidinecarboxamide has been found to produce dose-dependent analgesia in animal models, with a potency similar to that of morphine. It also produces respiratory depression, sedation, and hypothermia. In addition, 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-N,N-diethyl-3-piperidinecarboxamide has been found to have a longer duration of action than morphine.

Advantages and Limitations for Lab Experiments

1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-N,N-diethyl-3-piperidinecarboxamide has several advantages as a research tool, including its high potency and selectivity for the μ-opioid receptor, as well as its ability to produce analgesia without the side effects of other opioids. However, its potential for abuse and addiction must be taken into account when designing experiments.

Future Directions

There are several areas of future research that could be pursued with 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-N,N-diethyl-3-piperidinecarboxamide. These include investigating its potential as a therapeutic agent for pain management, as well as its potential for abuse and addiction. In addition, further studies could be conducted to investigate the role of the μ-opioid receptor in other physiological processes, such as mood regulation and immune function.

Synthesis Methods

The synthesis of 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-N,N-diethyl-3-piperidinecarboxamide involves the reaction of 3-piperidone with bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, followed by reduction with sodium borohydride and N,N-diethylethylenediamine. The final product is obtained by recrystallization from ethanol.

Scientific Research Applications

1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-N,N-diethyl-3-piperidinecarboxamide has been used in scientific research to study the μ-opioid receptor and its role in pain management. It has also been used to investigate the development of tolerance and dependence to opioids, as well as the potential for abuse and addiction.

properties

IUPAC Name

1-(2-bicyclo[2.2.1]hept-5-enylmethyl)-N,N-diethylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N2O/c1-3-20(4-2)18(21)16-6-5-9-19(12-16)13-17-11-14-7-8-15(17)10-14/h7-8,14-17H,3-6,9-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHBNGABQSWHMIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1CCCN(C1)CC2CC3CC2C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-bicyclo[2.2.1]hept-5-enylmethyl)-N,N-diethylpiperidine-3-carboxamide

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